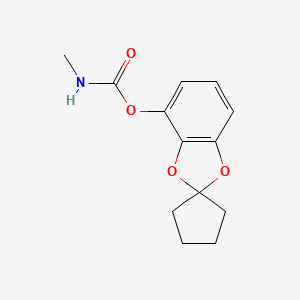
BENZ(a)ANTHRACENE, 8-BUTYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZ(a)ANTHRACENE, 8-BUTYL-: is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the addition of a butyl group at the 8th position of the benz(a)anthracene structure. Benz(a)anthracene itself is known for its presence in the environment as a result of incomplete combustion of organic matter and is recognized for its carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZ(a)ANTHRACENE, 8-BUTYL- typically involves the alkylation of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of BENZ(a)ANTHRACENE, 8-BUTYL- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: BENZ(a)ANTHRACENE, 8-BUTYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones and hydroxy derivatives.
Reduction: Dihydrobenz(a)anthracene derivatives.
Substitution: Halogenated, nitrated, and sulfonated benz(a)anthracene derivatives.
Scientific Research Applications
BENZ(a)ANTHRACENE, 8-BUTYL- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.
Medicine: Studied for its potential carcinogenic effects and mechanisms of action.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of BENZ(a)ANTHRACENE, 8-BUTYL- involves its metabolic activation to reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes to form epoxides, which can further react to form dihydrodiols and other derivatives. These metabolites can form adducts with DNA, causing mutations and potentially leading to cancer .
Comparison with Similar Compounds
Benz(a)anthracene: The parent compound without the butyl group.
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with similar carcinogenic properties.
Chrysene: A four-ring polycyclic aromatic hydrocarbon with structural similarities
Uniqueness: BENZ(a)ANTHRACENE, 8-BUTYL- is unique due to the presence of the butyl group, which can influence its chemical reactivity and interactions with biological systems. This structural modification can affect its solubility, metabolic pathways, and overall biological activity compared to its parent compound and other similar polycyclic aromatic hydrocarbons .
Properties
CAS No. |
63018-64-4 |
|---|---|
Molecular Formula |
C22H20 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
8-butylbenzo[a]anthracene |
InChI |
InChI=1S/C22H20/c1-2-3-7-16-9-6-10-18-15-22-19(14-21(16)18)13-12-17-8-4-5-11-20(17)22/h4-6,8-15H,2-3,7H2,1H3 |
InChI Key |
HMFLIULWWNWGBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


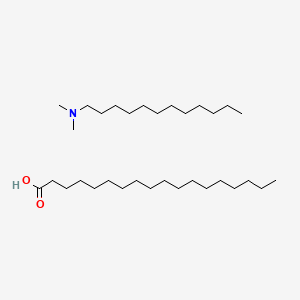
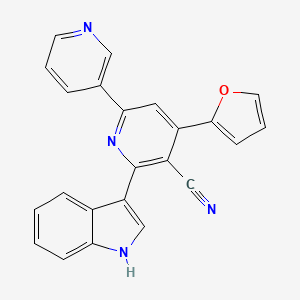
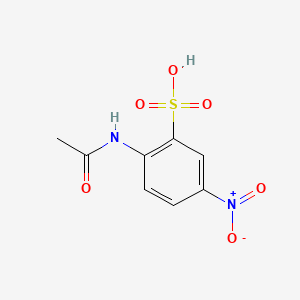
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13758567.png)
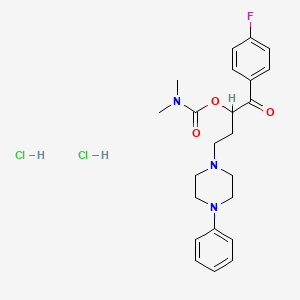
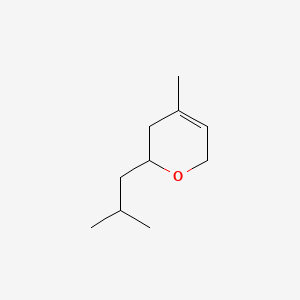
![5-[4-(3-hydroxypropyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonic acid](/img/structure/B13758580.png)
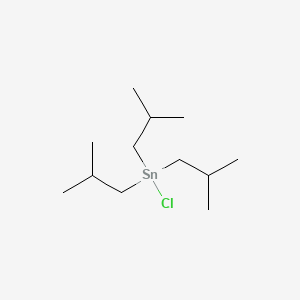
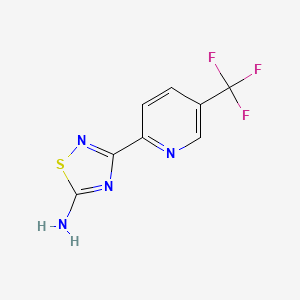
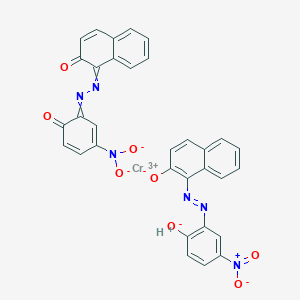
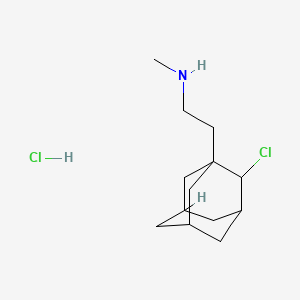
![Bis[(2-chlorophenyl)methyl]-dimethylazanium](/img/structure/B13758613.png)
![[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol](/img/structure/B13758617.png)
